molecular formula C25H25ClN4O2 B1667440 Bisindolylmaleimide I HCl CAS No. 176504-36-2

Bisindolylmaleimide I HCl

Cat. No.: B1667440
CAS No.: 176504-36-2
M. Wt: 448.9 g/mol
InChI Key: XRAMWNCMYJHGGH-UHFFFAOYSA-N
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Description

Bisindolylmaleimide I (hydrochloride) is a potent and selective inhibitor of protein kinase C (PKC). It is structurally similar to staurosporine and acts as a competitive inhibitor for the ATP-binding site of PKC. This compound is widely used in biochemical research due to its ability to inhibit various isoforms of PKC, including PKCα, PKCβ, PKCγ, PKCδ, and PKCε .

Scientific Research Applications

Bisindolylmaleimide I (hydrochloride) has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of PKC and other kinases.

    Biology: It is used to investigate the role of PKC in various cellular processes, including cell proliferation, differentiation, and apoptosis.

    Medicine: It has potential therapeutic applications in the treatment of diseases related to PKC dysregulation, such as cancer and cardiovascular diseases.

    Industry: It is used in the development of new drugs and therapeutic agents targeting PKC

Mechanism of Action

Bisindolylmaleimide I HCl acts as a competitive inhibitor for the ATP-binding site of PKC . It shows high selectivity for PKCα, β I, β II, γ, δ, and ε isozymes . It may inhibit protein kinase A at a much higher concentration .

Safety and Hazards

Bisindolylmaleimide I HCl may cause eye and skin irritation. Inhalation may cause irritation and it may be harmful if swallowed . No special precautions are necessary if used correctly .

Future Directions

The unique biological activities of Bisindolylmaleimide I HCl have stimulated great interest in medicinal chemistry programs . Structural differences can be used to exploit new bioactivity and therefore it is imperative to discover new chemical entities to address new targets .

Chemical Reactions Analysis

Bisindolylmaleimide I (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: It can undergo substitution reactions with various reagents to form substituted products.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Bisindolylmaleimide I (hydrochloride) is unique due to its high selectivity and potency as a PKC inhibitor. Similar compounds include:

    Staurosporine: A non-selective kinase inhibitor with a broader range of targets.

    Ruboxistaurin: A selective inhibitor of PKCβ with potential therapeutic applications in diabetic retinopathy.

These compounds share structural similarities but differ in their selectivity and potency towards various PKC isoforms.

Properties

IUPAC Name

3-[1-[3-(dimethylamino)propyl]indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2.ClH/c1-28(2)12-7-13-29-15-19(17-9-4-6-11-21(17)29)23-22(24(30)27-25(23)31)18-14-26-20-10-5-3-8-16(18)20;/h3-6,8-11,14-15,26H,7,12-13H2,1-2H3,(H,27,30,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAMWNCMYJHGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423558
Record name Bisindolylmaleimide I, Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176504-36-2
Record name Bisindolylmaleimide I, Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Bisindolylmaleimide I, HCl acts as a competitive inhibitor for the ATP-binding site of PKC [, , ]. This binding prevents PKC from phosphorylating its target proteins, effectively inhibiting the downstream signaling pathways regulated by these phosphorylation events [, , ].

ANone: Studies on rat C6 glioma cells have shown that Bisindolylmaleimide I, HCl can block the downregulation of β1AR mRNA levels induced by phorbol esters, which are known activators of PKC []. This suggests that PKC activation plays a role in the downregulation of β1AR gene expression [].

ANone: Research suggests that both the enhancement of Ca2+ currents by neurokinin 2 (NK2) receptors and the inhibition of Ca2+ currents by neurokinin 3 (NK3) receptors can be reversed by Bisindolylmaleimide I, HCl in adult rat dorsal root ganglia neurons []. This suggests that PKC acts as a downstream mediator in the modulation of Ca2+ channels by neurokinin receptors [].

ANone: Studies have shown that the cardioprotective effects of a ryanodine-induced preischemia Ca2+ load are eliminated by the administration of PKC inhibitors, including Bisindolylmaleimide I, HCl []. This finding suggests that PKC activation is crucial for the protective effect of preischemic Ca2+ loading in the context of ischemia-reperfusion injury [].

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